molecular formula C18H23N3O3 B2824743 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide CAS No. 1326837-92-6

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide

Cat. No.: B2824743
CAS No.: 1326837-92-6
M. Wt: 329.4
InChI Key: BOTJBVSGWOVWFK-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .


Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on their specific structure and substituents .

Scientific Research Applications

Synthetic Methodologies

Facile Selective Synthesis

A study conducted by Il’in et al. (2018) reported on the facile selective synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides, showcasing the electrophilic activation of these species. This methodology could be relevant for the synthesis or derivatization of compounds similar to N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide, indicating potential routes for creating novel compounds with enhanced properties or biological activities (Il’in, M., Bolotin, D. S., Suslonov, V., & Kukushkin, V., 2018).

Potential Therapeutic Uses

Antiepileptic Activity

Rajak et al. (2013) explored the antiepileptic activity of novel limonene and citral-based 1,3,4-oxadiazoles, highlighting the significance of the oxadiazole moiety in contributing to anticonvulsant properties. The structural functionality and activity relationship outlined in this research could suggest the potential therapeutic application of this compound in neurological disorders (Rajak, H., Thakur, B. S., Singh, A., Raghuvanshi, K., Sah, A. K., Veerasamy, R., Sharma, P. C., Pawar, R. S., & Kharya, M., 2013).

Anticancer Evaluation

Research by Ravinaik et al. (2021) on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, including their design, synthesis, and anticancer evaluation, demonstrates the potential anticancer activity of 1,3,4-oxadiazole derivatives. This could imply that structurally related compounds might exhibit similar bioactivities, providing a basis for the investigation of this compound in cancer research (Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).

Future Directions

The future directions for research on 1,2,4-oxadiazoles could include the design and synthesis of new derivatives with potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .

Properties

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13(23-15-9-5-3-6-10-15)16(22)20-18(11-7-4-8-12-18)17-19-14(2)21-24-17/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTJBVSGWOVWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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